Pyridin-2-ylmethanesulfonyl Chloride
Overview
Description
Pyridin-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S. It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Pyridin-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .
Molecular Targets and Pathways: In biological systems, compounds derived from this compound can interact with specific enzymes or receptors, modulating their activity. For example, sulfonamide derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Pyridine-2-sulfenyl Chloride: Similar in structure but contains a sulfenyl chloride group instead of a sulfonyl chloride group.
Pyridine-2-selenenyl Chloride: Contains a selenenyl chloride group, offering different reactivity and applications.
Uniqueness: Pyridin-2-ylmethanesulfonyl chloride is unique due to its specific reactivity as a sulfonylating agent. Its ability to form stable sulfonamide and sulfonate ester bonds makes it valuable in organic synthesis and medicinal chemistry. Additionally, its derivatives often exhibit enhanced biological activity compared to those derived from similar compounds .
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQRUCRBKMIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395320 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540523-41-9 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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